molecular formula C21H34IN2OP B12855916 1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide

1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide

Cat. No.: B12855916
M. Wt: 488.4 g/mol
InChI Key: OKLTYDCHQWUNPO-UHFFFAOYSA-M
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Description

1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide is a complex organic compound that belongs to the class of imidazolium salts. These compounds are known for their unique properties and applications in various fields, including catalysis, material science, and pharmaceuticals. The presence of the di-tert-butylphosphino group in the structure enhances its reactivity and stability, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide typically involves a multi-step process. One common method includes the alkylation of 1H-imidazole with butyl iodide to form 1-butyl-1H-imidazole. This intermediate is then reacted with 3-((di-tert-butylphosphino)oxy)phenyl iodide under controlled conditions to yield the final product. The reaction conditions often involve the use of polar solvents such as dimethylformamide (DMF) and the presence of a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles like chloride or bromide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium chloride in acetone.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced imidazolium derivatives.

    Substitution: Formation of substituted imidazolium salts.

Scientific Research Applications

1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a stabilizer in polymer synthesis.

Mechanism of Action

The mechanism of action of 1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide involves its interaction with molecular targets through its imidazolium core and phosphino group. The compound can coordinate with metal ions, facilitating catalytic processes. The di-tert-butylphosphino group enhances its stability and reactivity, allowing it to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-methylimidazolium iodide
  • 1-Butyl-3-(3-((diphenylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide
  • 1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium chloride

Uniqueness

1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide stands out due to the presence of the di-tert-butylphosphino group, which imparts unique reactivity and stability. This makes it more effective in catalytic applications compared to its analogs with different substituents.

Properties

Molecular Formula

C21H34IN2OP

Molecular Weight

488.4 g/mol

IUPAC Name

ditert-butyl-[3-(3-butylimidazol-3-ium-1-yl)phenoxy]phosphane;iodide

InChI

InChI=1S/C21H34N2OP.HI/c1-8-9-13-22-14-15-23(17-22)18-11-10-12-19(16-18)24-25(20(2,3)4)21(5,6)7;/h10-12,14-17H,8-9,13H2,1-7H3;1H/q+1;/p-1

InChI Key

OKLTYDCHQWUNPO-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+]1=CN(C=C1)C2=CC(=CC=C2)OP(C(C)(C)C)C(C)(C)C.[I-]

Origin of Product

United States

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